tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a benzodithiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable benzodithiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine: In medicine, the compound is explored for its potential use in drug development. Its unique structure allows for the design of new pharmaceuticals that may offer improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with different functional groups.
tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: A compound with a hydroxyethyl group, offering different reactivity and applications.
Uniqueness: tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate stands out due to its benzodithiazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17ClN2O2S2 |
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Molecular Weight |
332.9 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-chloro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
BOKYDEGABUYDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)Cl |
Origin of Product |
United States |
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